molecular formula C19H23N5O4 B6419785 2-(8-(benzyl(isopropyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021031-36-6

2-(8-(benzyl(isopropyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B6419785
CAS No.: 1021031-36-6
M. Wt: 385.4 g/mol
InChI Key: PFWDNSQAJZFDHR-UHFFFAOYSA-N
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Description

2-(8-(Benzyl(isopropyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-(benzyl(isopropyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 1,3-dimethylxanthine, and introduce the benzyl(isopropyl)amino group through nucleophilic substitution reactions. The acetic acid moiety can be introduced via esterification followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the nucleophilic substitution reactions.

Major Products:

  • Oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde.
  • Reduction of carbonyl groups can produce hydroxyl derivatives.
  • Substitution reactions can lead to a variety of functionalized purine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to nucleotides makes it a candidate for studying enzyme interactions and nucleotide analogs.

    Medicine: The compound may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(8-(benzyl(isopropyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The purine ring system allows it to mimic natural nucleotides, which can interfere with DNA or RNA synthesis, making it useful in antiviral or anticancer research.

Comparison with Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring nucleoside involved in energy transfer.

Uniqueness: 2-(8-(Benzyl(isopropyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl(isopropyl)amino group differentiates it from other purine derivatives, potentially offering unique interactions with biological targets.

Properties

IUPAC Name

2-[8-[benzyl(propan-2-yl)amino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-12(2)23(10-13-8-6-5-7-9-13)18-20-16-15(24(18)11-14(25)26)17(27)22(4)19(28)21(16)3/h5-9,12H,10-11H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWDNSQAJZFDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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